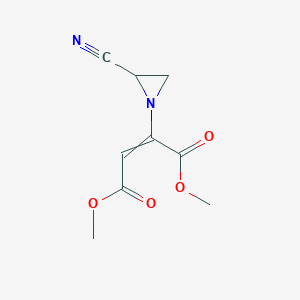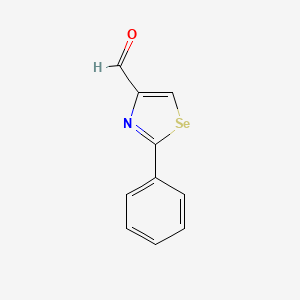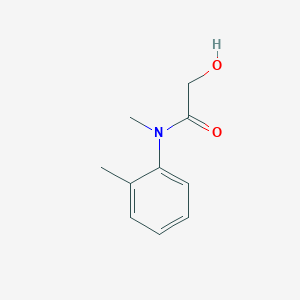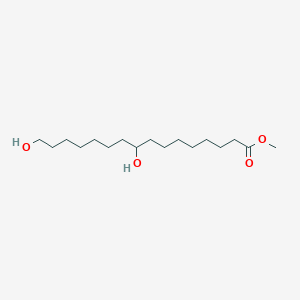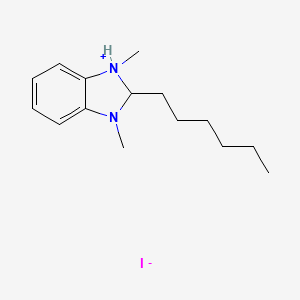![molecular formula C20H28NO5- B14446322 ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene CAS No. 79335-18-5](/img/structure/B14446322.png)
({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene: is a complex organic compound with a unique structure that includes an ethylhexanoyl group, a norvalyl group, and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the ethylhexanoyl and norvalyl groups, followed by their attachment to the benzene ring through esterification or amidation reactions. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethylhexanoyl or norvalyl groups are oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may involve the conversion of carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can occur at the benzene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under conditions such as Friedel-Crafts alkylation or halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated benzene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
属性
CAS 编号 |
79335-18-5 |
|---|---|
分子式 |
C20H28NO5- |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(4R)-4-(2-ethylhexanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C20H29NO5/c1-3-5-11-16(4-2)19(24)21-17(12-13-18(22)23)20(25)26-14-15-9-7-6-8-10-15/h6-10,16-17H,3-5,11-14H2,1-2H3,(H,21,24)(H,22,23)/p-1/t16?,17-/m1/s1 |
InChI 键 |
XPZOMFRGZUCFMX-ZYMOGRSISA-M |
手性 SMILES |
CCCCC(CC)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCCCC(CC)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


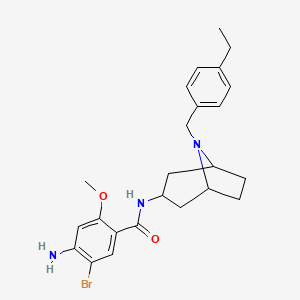
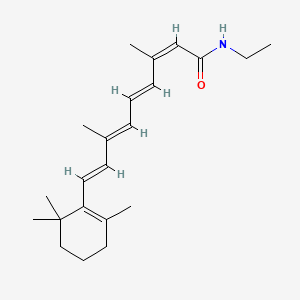
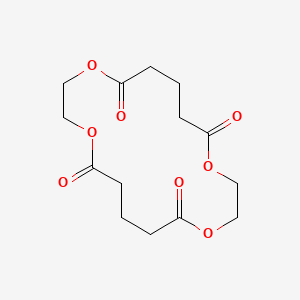
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
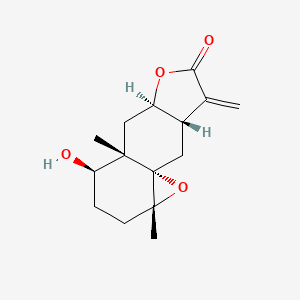
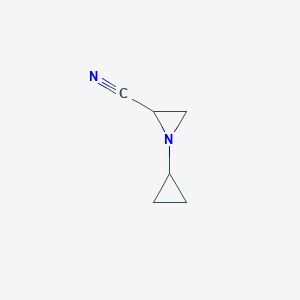

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
